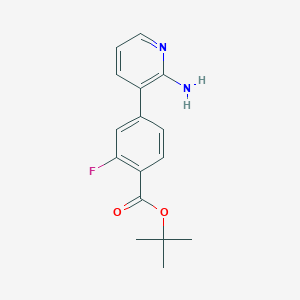

Tert-butyl 4-(2-aminopyridin-3-yl)-2-fluorobenzoate

Description

Fundamental Molecular Structure

Tert-butyl 4-(2-aminopyridin-3-yl)-2-fluorobenzoate exhibits a molecular formula of C₁₆H₁₇FN₂O₂ with a corresponding molecular weight of 288.32 grams per mole. The compound is registered under Chemical Abstracts Service number 1715033-51-4 and carries the MDL number MFCD31579440. The structural architecture incorporates three distinct functional domains that contribute to its chemical and biological properties.

The molecular backbone consists of a benzoate core substituted with a fluorine atom at the 2-position and a 2-aminopyridin-3-yl group at the 4-position. The carboxyl functionality is protected as a tert-butyl ester, which provides stability and influences the compound's solubility characteristics. The 2-aminopyridine moiety introduces a heterocyclic nitrogen-containing ring system that can participate in hydrogen bonding and coordinate with metal centers.

Structural Classification and Chemical Properties

This compound belongs to the class of benzoates, which are esters derived from benzoic acid. The compound also contains an aminopyridine functionality, which is often associated with biological activity, particularly in enzyme inhibition. The combination of these structural elements creates a molecule with distinct electronic properties and reactivity patterns.

The presence of the fluorine substituent on the benzene ring significantly influences the compound's electronic distribution and chemical behavior. Fluorine's high electronegativity affects both the electron density of the aromatic system and the compound's lipophilicity, which can impact its biological activity and pharmacokinetic properties. The aminopyridine moiety provides sites for hydrogen bonding and potential coordination chemistry applications.

Properties

IUPAC Name |

tert-butyl 4-(2-aminopyridin-3-yl)-2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O2/c1-16(2,3)21-15(20)12-7-6-10(9-13(12)17)11-5-4-8-19-14(11)18/h4-9H,1-3H3,(H2,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZPJUVRRYDSKOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)C2=C(N=CC=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 4-(2-aminopyridin-3-yl)-2-fluorobenzoate, with the CAS number 1715033-51-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 288.32 g/mol. Its structure features a fluorobenzoate moiety linked to an aminopyridine, which is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₇FN₂O₂ |

| Molecular Weight | 288.32 g/mol |

| CAS Number | 1715033-51-4 |

Mechanisms of Biological Activity

Research has indicated that compounds similar to this compound exhibit various biological activities, primarily through interaction with specific biological targets. The following mechanisms have been proposed based on related studies:

- Inhibition of Kinases : Compounds with similar structures have shown potential as kinase inhibitors, which are critical in cancer therapy. For instance, derivatives have been developed to inhibit RET kinase, showcasing the importance of the aminopyridine group in binding and functional antagonism .

- Antiproliferative Activity : There is evidence supporting the antiproliferative effects of structurally related benzamide derivatives against various cancer cell lines. This suggests that this compound may also exhibit similar properties .

- Gastroprokinetic Effects : Some derivatives have been studied for their gastroprokinetic properties, indicating potential applications in gastrointestinal disorders .

Case Study 1: Anticancer Activity

A study focused on a series of benzamide derivatives demonstrated that compounds with the aminopyridine motif significantly inhibited cell proliferation in human cancer cell lines. The mechanism was linked to the downregulation of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis . While specific data on this compound is limited, the structural similarities suggest it may exhibit comparable activity.

Case Study 2: Kinase Inhibition

Another research effort synthesized novel compounds based on the aminopyridine scaffold and evaluated their efficacy as RET kinase inhibitors. The study found that certain modifications led to enhanced potency against RET-driven cancers, indicating that this compound could be a promising candidate for further investigation in targeted cancer therapies .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(2-aminopyridin-3-yl)-2-fluorobenzoate has garnered attention for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, particularly in the development of drugs aimed at treating various diseases.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit anticancer properties. The presence of the aminopyridine moiety is believed to enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.

Biological Studies

The compound's biological activity is being investigated in various contexts:

- Enzyme Inhibition : Preliminary research suggests that it may act as an inhibitor for certain enzymes, which could be beneficial in designing drugs for conditions like hypertension or diabetes.

- Neuroprotective Effects : There is emerging evidence that similar compounds can protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

Synthesis and Derivatives

The synthesis of this compound involves several steps, typically starting from commercially available pyridine derivatives. Researchers are exploring various synthetic routes to optimize yield and purity.

Table: Synthesis Pathways

| Step | Starting Material | Reaction Type | Product |

|---|---|---|---|

| 1 | Pyridine | Alkylation | Aminopyridine |

| 2 | Aminopyridine | Esterification | Tert-butyl ester |

| 3 | Fluorobenzoic Acid | Fluorination | Target Compound |

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal highlighted the anticancer effects of similar compounds where the presence of an aminopyridine group was crucial for activity against breast cancer cell lines. The study demonstrated that these compounds could induce apoptosis in cancer cells.

Case Study 2: Neuroprotection

Research conducted on neuroprotective agents found that derivatives of this compound showed promise in protecting against neuronal damage induced by oxidative stress, suggesting a pathway for developing treatments for Alzheimer's disease.

Comparison with Similar Compounds

The following analysis compares tert-butyl 4-(2-aminopyridin-3-yl)-2-fluorobenzoate with structurally related tert-butyl benzoate derivatives, focusing on substituent effects, physicochemical properties, and synthetic routes.

Structural and Functional Group Comparisons

Physicochemical Properties

Key Observations :

- The 2-aminopyridin-3-yl group in the target compound distinguishes it from simpler analogs like tert-butyl 4-amino-2-fluorobenzoate, which lacks aromatic heterocycles .

- Fluorine placement impacts electronic properties: The 2-fluoro substitution in the target compound contrasts with the 2,5-difluoro substitution in ’s compound, which may alter dipole moments and solubility .

- Bulky substituents (e.g., pyrazolo-pyrimidine in Example 75) correlate with higher molecular weights (>600 g/mol) and elevated melting points (~160°C), suggesting increased crystalline stability .

Preparation Methods

Suzuki-Miyaura Cross-Coupling Approach

A prevalent method for synthesizing this compound is the Suzuki-Miyaura cross-coupling between a halogenated fluorobenzoate ester and a boronic acid or boronate ester derivative of 2-aminopyridine.

-

- Methyl or tert-butyl 4-bromo-2-fluorobenzoate

- 2-aminopyridin-3-yl boronic acid or boronate ester

-

- Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)

- Base (e.g., K2CO3, Na2CO3)

- Solvent (e.g., dioxane, toluene, or a mixture with water)

- Elevated temperature (typically 80–110 °C)

- Inert atmosphere (nitrogen or argon)

-

- The boronate ester of 2-aminopyridine is reacted with the bromofluorobenzoate ester in the presence of the palladium catalyst and base.

- After completion, the reaction mixture is cooled, extracted, and purified by column chromatography.

- The tert-butyl ester protects the carboxylic acid functionality during the coupling and can be retained or deprotected depending on downstream applications.

-

- Yields are typically high (above 90%) with proper optimization.

- Purification by flash chromatography or recrystallization yields a white solid product.

This method is supported by detailed synthetic procedures reported in peer-reviewed literature and supplementary information from chemical communications articles, demonstrating the efficient coupling of aminopyridine boronates with halogenated benzoates.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd catalyst, base, halogenated fluorobenzoate, boronate ester, inert atmosphere, 80–110 °C | High yield, well-established, scalable | Requires palladium catalyst, sensitive to moisture | 90–99 |

| Photocatalytic One-Step (Analogous) | Acridine salt photocatalyst, blue LED, oxygen, anhydrous solvent | Environmentally friendly, avoids heavy metals | Limited scope reported, longer reaction times (10 h) | ~94–95 |

Detailed Research Findings and Notes

Suzuki Coupling Specifics: The boronate ester of the aminopyridine is often prepared or purchased, and the tert-butyl ester of the fluorobenzoate is used to protect the acid functionality. The reaction proceeds smoothly with standard palladium catalysts and bases, yielding the coupled product with minimal side reactions.

Photocatalytic Methodology: The photocatalytic synthesis of aminopyridine derivatives with tert-butyl esters uses visible light and acridine salt catalysts, providing a green chemistry alternative. This method significantly reduces hazardous reagents and byproducts but currently applies mainly to piperazine derivatives rather than simple benzoates.

Purification: Both methods require chromatographic purification, typically flash column chromatography using ethyl acetate/petroleum ether mixtures, to isolate the pure this compound.

Industrial Viability: The Suzuki coupling method is widely used industrially due to its robustness and scalability. The photocatalytic approach, while promising for green synthesis, needs further adaptation for this specific compound.

Q & A

Q. What are the primary synthetic strategies for preparing tert-butyl 4-(2-aminopyridin-3-yl)-2-fluorobenzoate?

The compound is typically synthesized via cross-coupling reactions, such as the Suzuki–Miyaura coupling, due to the challenges in coupling 2-pyridyl nucleophiles with aryl electrophiles. A three-step method involves:

- Formation of a boronic acid intermediate (e.g., 5-((tert-butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid) .

- Suzuki coupling with a pyridine derivative under optimized conditions (e.g., Pd catalysts, base selection, and solvent systems).

- Selective hydrogenation or deprotection to yield the final product . Recent advances in C–H activation may offer alternative routes to bypass traditional coupling limitations .

Q. How can researchers verify the structural integrity of this compound?

Key techniques include:

- NMR spectroscopy : Analyze , , and spectra to confirm substituent positions and tert-butyl group stability.

- Mass spectrometry (MS) : Validate molecular weight and fragmentation patterns.

- X-ray crystallography : Resolve ambiguities in stereochemistry or bond angles, as demonstrated in carbamate derivative studies .

- Infrared (IR) spectroscopy : Identify functional groups like the carbonyl (C=O) in the tert-butyl ester.

Advanced Research Questions

Q. How can experimental design address low yields in Suzuki–Miyaura coupling steps for this compound?

Yield optimization requires systematic parameter adjustments:

- Catalyst screening : Test Pd(PPh), PdCl(dppf), or Buchwald-Hartwig catalysts for improved efficiency .

- Base selection : Evaluate inorganic (e.g., KCO) vs. organic bases (e.g., EtN) to minimize side reactions.

- Solvent optimization : Compare polar aprotic solvents (DMF, THF) with mixed systems (toluene/ethanol).

- Boronic acid preparation : Ensure high purity of the boronic acid intermediate via recrystallization or column chromatography .

Q. What analytical approaches resolve contradictions between computational predictions and experimental data (e.g., NMR vs. X-ray)?

Discrepancies may arise from dynamic effects (e.g., rotameric equilibria in the tert-butyl group) or crystal packing forces. Strategies include:

- Variable-temperature NMR : Probe conformational flexibility in solution.

- DFT calculations : Compare optimized geometries with crystallographic data to identify steric or electronic influences .

- Solid-state NMR : Correlate solution and solid-phase behavior.

Q. How does the fluorine substituent influence the compound’s reactivity in downstream applications?

The 2-fluoro group:

- Electron-withdrawing effects : Modulate aromatic electrophilicity, impacting cross-coupling efficiency or nucleophilic substitution.

- Steric hindrance : May restrict access to the pyridine ring in catalytic applications.

- Biological interactions : Fluorine’s electronegativity enhances binding affinity in enzyme inhibition studies, as seen in fluorinated pharmaceuticals .

Methodological Considerations

Q. What purification techniques are recommended for isolating this compound?

- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane to separate polar byproducts.

- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) for high-purity crystals.

- HPLC : Apply reverse-phase methods (C18 columns) for analytical or preparative purification, particularly if steric hindrance complicates traditional methods .

Q. How can researchers mitigate decomposition of the tert-butyl ester during storage or reactions?

- Storage conditions : Store under inert gas (N or Ar) at –20°C to prevent hydrolysis.

- Acid scavengers : Add molecular sieves or triethylamine during reactions to neutralize trace acids.

- Stability assays : Monitor degradation via TLC or LC-MS under varying pH and temperature .

Data Interpretation and Validation

Q. What statistical methods are suitable for analyzing reaction reproducibility in multi-step syntheses?

- Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., temperature, catalyst loading).

- Control charts : Track yield and purity across batches to detect process deviations.

- Error analysis : Calculate standard deviations for triplicate experiments and apply t-tests for significance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.